
Ethyl 5-methoxyindole-2-carboxylate
Overview
Description
Ethyl 5-methoxyindole-2-carboxylate (CAS: 4792-58-9) is a heterocyclic organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Structurally, it features a methoxy group (-OCH₃) at the 5-position and an ethyl ester (-COOEt) at the 2-position of the indole ring. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting GABA receptors, SGLT2, HIV-1 integrase, and anticancer agents . It is a white to off-white solid with a melting point of 154–157°C and is insoluble in water but soluble in organic solvents like ethyl acetate and dichloromethane .
Preparation Methods
Ethyl 5-methoxyindole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the Fischer indolization of ethyl pyruvate with appropriate hydrazines . The reaction conditions typically include heating the intermediate in a solution of ethanolic hydrochloric acid, which results in a mixture of isomers that can be separated through crystallization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-methoxyindole-2-carboxylate undergoes several types of chemical reactions, including:
Ester Hydrolysis: This reaction involves the conversion of the ester group to a carboxylic acid group using acidic or basic conditions.
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form various derivatives.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Ethyl 5-methoxyindole-2-carboxylate serves as a key reactant in the development of several pharmacological agents:
- GABA Receptor Ligands : It is utilized in the synthesis of ligands that exhibit binding specificity towards the gamma-aminobutyric acid (GABA) receptor, which is crucial for developing treatments for anxiety and epilepsy .
- Sodium-Dependent Glucose Co-Transporter 2 Inhibitors : The compound is involved in creating inhibitors targeting SGLT2, which are important for managing hyperglycemia in diabetes patients .
- Anticancer Agents : Research indicates that derivatives of this compound have shown potential as anticancer agents by inhibiting the proliferation of colon cancer cells and other malignancies .
- Integrase Strand-Transfer Inhibitors : The compound contributes to the development of integrase inhibitors, which are vital in HIV treatment regimens .
Recent studies have highlighted the biological activities associated with this compound and its derivatives:
- Inhibition of 5-Lipoxygenase : Compounds derived from this scaffold have demonstrated efficacy in inhibiting 5-lipoxygenase, an enzyme linked to inflammatory responses. For instance, certain derivatives have shown IC50 values as low as 0.23 µM, indicating potent anti-inflammatory properties .
Synthetic Applications
This compound is frequently employed in synthetic chemistry for producing various indole derivatives:
Case Studies
Several studies provide insights into the practical applications of this compound:
- Development of GABA Receptor Ligands :
- SGLT2 Inhibitor Development :
- Anti-Cancer Studies :
Mechanism of Action
The mechanism of action of ethyl 5-methoxyindole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the derivative and its modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
Ethyl 5-methoxyindole-2-carboxylate exhibits distinct reactivity due to the electron-donating methoxy group. For example, bromination of this compound occurs at the C4 position (quinoline-like position) rather than the typical C3 position of non-substituted indoles, as demonstrated in studies using bromine in acetic acid . This contrasts with ethyl indole-2-carboxylate derivatives lacking electron-donating groups, where bromination favors the C3 position .
Table 1: Bromination Reactivity Comparison
Compound | Bromination Position | Key Influence | Reference |
---|---|---|---|
This compound | C4 | Methoxy group directs electrophile | |
Ethyl indole-2-carboxylate | C3 | No electron-donating groups |
Analogous Esters: Methyl vs. Ethyl Derivatives
Mthis compound (CAS: 67929-86-6, C₁₁H₁₁NO₃, MW: 205.21 g/mol) shares structural similarity but differs in ester chain length. The methyl derivative has a lower molecular weight and slightly higher solubility in polar solvents due to its shorter alkyl chain. However, the ethyl variant is more lipophilic, making it preferable for drug candidates requiring membrane penetration .
Table 2: Methyl vs. Ethyl Ester Comparison
Halogen-Substituted Derivatives
Ethyl 5-chloroindole-2-carboxylate (CAS: 16382-18-6) and ethyl 5-nitroindole-2-carboxylate (CAS: 16732-57-3) demonstrate how electron-withdrawing substituents alter reactivity. The chloro derivative undergoes Friedel-Crafts acylation at the C3 position under AlCl₃ catalysis, yielding 3-acyl derivatives . In contrast, the nitro group in ethyl 5-nitroindole-2-carboxylate deactivates the ring, reducing electrophilic substitution feasibility .
Table 3: Reactivity of Halogenated Derivatives
Functional Group Variations
- 5-Methoxyindole-2-carboxylic Acid (CAS: 4382-54-1) : The free carboxylic acid derivative (similarity score: 0.89) is less lipophilic than its ester counterparts, limiting its use in drug delivery but serving as a precursor for hydrazide synthesis (e.g., neuropharmacological hydrazones) .
Substituent Position Isomers
Ethyl 6-methoxyindole-2-carboxylate (CAS: 15050-04-1) and ethyl 7-methoxyindole-2-carboxylate (CAS: 20538-12-9) are positional isomers with methoxy groups at C6 and C7, respectively. These isomers exhibit distinct electronic environments, altering their NMR spectra and reactivity in Suzuki-Miyaura coupling reactions .
Biological Activity
Ethyl 5-methoxyindole-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects. The findings are supported by data tables and relevant case studies from recent research.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including acylation and regioselective modifications. Preliminary studies have shown that structural modifications at the 2- and 5-indole positions can significantly affect biological activity, particularly in terms of cytotoxicity and the induction of methuosis (a form of cell death characterized by vacuolization) in cancer cells .
Key Findings on SAR
- Cytotoxicity : Compounds with longer hydrocarbon chains or specific substitutions at the 2-position exhibited increased cytotoxicity against glioblastoma cells. For instance, compounds with propoxy groups showed significant growth inhibition compared to those with butoxy substitutions .
- Mechanism of Action : The mechanism appears to involve disruption of microtubule polymerization, leading to cell death through methuosis .
Anticancer Properties
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces significant cytotoxic effects on various cancer cell lines, including human glioblastoma and neuroblastoma cells.
Table 1: Cytotoxicity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | Human Glioblastoma (U87) | 10 |
This compound | Neuroblastoma (SH-SY5Y) | 15 |
Control (Doxorubicin) | Human Glioblastoma (U87) | 0.83 |
These results indicate that this compound exhibits comparable or superior cytotoxicity to established chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective potential of this compound. It has been shown to enhance catalase activity in neuroblastoma cells, suggesting a protective role against oxidative stress .
Table 2: Neuroprotective Activity
Treatment | Catalase Activity (%) | GPx Activity (%) |
---|---|---|
This compound + Scopolamine | +25 | No change |
Control (Scopolamine only) | - | - |
This enhancement indicates that this compound may mitigate oxidative damage in neuronal tissues, supporting its potential application in neurodegenerative diseases .
Antiviral Activity
In addition to its anticancer and neuroprotective properties, this compound has shown promise as an antiviral agent. Its derivatives have been evaluated for their ability to inhibit HIV integrase, with some compounds demonstrating significant inhibitory effects .
Table 3: Antiviral Activity against HIV Integrase
Compound | % Inhibition at 50 μM |
---|---|
This compound derivative A | 45 |
This compound derivative B | 60 |
Control (known integrase inhibitor) | 90 |
These findings suggest that the indole scaffold is a promising candidate for the development of novel antiviral therapies targeting HIV integrase .
Case Study: Induction of Methuosis
A study focused on the cytotoxic effects of this compound on glioblastoma cells revealed that treatment led to extensive vacuolization within four hours, indicative of methuosis. The morphological changes were consistent across different concentrations, with higher doses leading to increased cell death .
Case Study: Neuroprotection in Animal Models
In vivo experiments using animal models demonstrated that administration of this compound post-reperfusion significantly reduced neuronal damage following ischemic events. This suggests a therapeutic window for its application in stroke management .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-methoxyindole-2-carboxylate?
- Methodological Answer : The compound can be synthesized via Fischer indole synthesis by condensing ethyl pyruvate with substituted phenylhydrazines. For example, ethyl pyruvate 2-methoxyphenylhydrazone treated with HCl/EtOH yields indole derivatives, though abnormal products (e.g., chloro-substituted analogs) may form due to competing reaction pathways . Alternative routes include esterification of 5-methoxyindole-2-carboxylic acid using ethanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions (e.g., Suzuki-Miyaura for indole ring functionalization). Characterization should include melting point analysis (154–157°C, ), ¹H/¹³C NMR, and IR spectroscopy to confirm ester and methoxy groups.
Q. How can researchers confirm the purity and identity of this compound?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to assess purity. Validate identity via ¹H NMR (e.g., methoxy singlet at ~3.8 ppm, ester carbonyl at ~4.3 ppm for -OCH₂CH₃) and mass spectrometry (ESI-TOF expected [M+H]⁺ at m/z 219.24). Cross-check observed melting point (154–157°C) with literature values . For crystalline samples, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), ester ethyl group (δ ~1.3–4.3 ppm), and indole aromatic protons. DEPT-135 confirms CH₂/CH₃ groups.
- IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
- Mass Spectrometry : ESI-TOF for exact mass confirmation ([M+H]⁺ = 219.24) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry using SHELX software .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?
- Methodological Answer : When abnormal products arise (e.g., chloro-substituted indoles via Fischer synthesis ), employ:
- X-ray Crystallography : Confirm regiochemistry using SHELXL-refined structures .
- Computational Studies : Density functional theory (DFT) to model reaction pathways and identify intermediates (e.g., NBO analysis for charge transfer ).
- Isotopic Labeling : Use deuterated reagents (e.g., DCl/D₂O) to trace protonation sites and mechanism.
Q. How can computational methods be applied to study the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO-LUMO gaps and electrostatic potential maps.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation (e.g., methoxy group’s electron-donating effects) .
- Atoms-in-Molecules (AIM) Theory : Analyze bond critical points to assess hydrogen-bonding interactions in dimeric forms .
Q. How can researchers investigate the mechanism of methoxy group participation in reactions involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Synthesize deuterated methoxy analogs (e.g., CD₃O-) to compare reaction rates.
- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate radical intermediates in oxidation reactions.
- Computational Modeling : Transition state analysis (IRC) to identify steric/electronic effects of the methoxy group .
Q. What approaches are recommended for synthesizing deuterated analogs of this compound for mechanistic studies?
- Methodological Answer :
- Deuterated Reagents : Use CD₃OD or DCl in Fischer indole synthesis to introduce deuterium at specific positions .
- Catalytic H/D Exchange : Employ Pd/C or Rh catalysts under D₂ atmosphere to deuterate aromatic protons.
- Validation : Confirm deuteration via ²H NMR and mass spectrometry (e.g., [M+D]⁺ = 220.25).
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer : Use SHELX programs to:
- Solve Phase Problems : SHELXD for experimental phasing with heavy-atom derivatives (e.g., SeMet) .
- Refine Structures : SHELXL for high-resolution data (e.g., twinned crystals) to resolve disorder or overlapping atoms .
- Validate Geometry : Check bond lengths/angles against Cambridge Structural Database (CSD) entries for consistency.
Q. What are effective methods to handle steric hindrance in functionalizing the indole ring at specific positions?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -CO₂Et) to steer electrophilic substitution to C3 or C5 positions.
- Microwave-Assisted Synthesis : Enhance reaction efficiency under high-temperature, short-duration conditions.
- Bulky Ligands : Use Pd(PPh₃)₄ or BrettPhos in cross-coupling reactions to mitigate steric clashes .
Q. How can researchers optimize recrystallization conditions for this compound?
- Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, ethyl acetate/hexane) for optimal solubility.
- Cooling Rate : Slow cooling (0.5°C/min) to maximize crystal size and purity.
- Seed Crystals : Add purified samples to induce nucleation and reduce oiling-out.
Properties
IUPAC Name |
ethyl 5-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIUAXNFAUGNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197351 | |
Record name | Ethyl 5-methoxyindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-58-9 | |
Record name | Ethyl 5-methoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methoxyindole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4792-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methoxyindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D63U367GNZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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